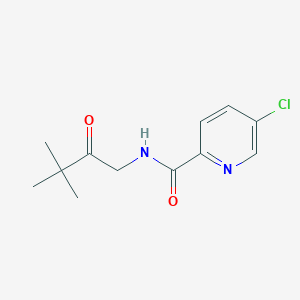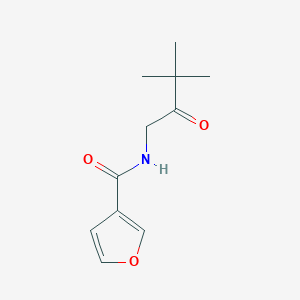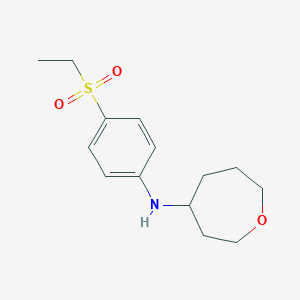
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone, also known as DMQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQS is a synthesized compound that has been studied for its biochemical and physiological effects, mechanism of action, and future directions for research.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes. This compound has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in regulating cell growth and differentiation. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of protein tyrosine phosphatases. This compound has also been shown to have antioxidant properties and to inhibit the activity of acetylcholinesterase. In vivo studies have shown that this compound has anti-inflammatory effects and can reduce the severity of colitis in mice.
Advantages and Limitations for Lab Experiments
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, this compound also has limitations, including its poor solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone. In medicinal chemistry, further studies are needed to optimize the structure of this compound for its potential as an anticancer agent. In biochemistry, further studies are needed to understand the mechanism of action of this compound and its potential as a fluorescent probe for detecting reactive oxygen species. In materials science, further studies are needed to explore the potential of this compound as a building block for constructing supramolecular structures. Additionally, further studies are needed to explore the potential of this compound in other fields, such as neuroscience and environmental science.
In conclusion, this compound is a synthesized compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied for its biochemical and physiological effects, mechanism of action, and future directions for research. Further studies are needed to fully understand the potential of this compound in various fields and to optimize its structure for its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone involves the reaction between 3,4-dimethylbenzaldehyde and 4-methyl-2-aminophenol, followed by the reaction with carbon disulfide and chloroacetic acid. The final product is obtained after purification and recrystallization. This synthesis method has been optimized and studied for its efficiency and yield.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting reactive oxygen species. In materials science, this compound has been studied for its potential as a building block for constructing supramolecular structures.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-13-8-9-16(10-14(13)2)19(22)12-23-20-11-15(3)17-6-4-5-7-18(17)21-20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWSSDNQGGLVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)



![N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine](/img/structure/B7595762.png)

![N-[(3-methoxyphenyl)methyl]oxepan-4-amine](/img/structure/B7595775.png)
![N-[(2-methylphenyl)methyl]oxepan-4-amine](/img/structure/B7595779.png)
![2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7595795.png)